3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione
Description
Properties
CAS No. |
142676-92-4 |
|---|---|
Molecular Formula |
C11H6O5 |
Molecular Weight |
218.16 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H6O5/c12-9-8(10(13)11(9)14)5-1-2-6-7(3-5)16-4-15-6/h1-3,12H,4H2 |
InChI Key |
JHHNDSPZUNZENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Squaric Acid Dichloride
Reaction Mechanism and Conditions
Squaric acid dichloride (C$$4$$O$$2$$Cl$$_2$$) serves as a key intermediate due to its electrophilic chlorine atoms, which are susceptible to nucleophilic substitution. The benzodioxol-5-yl group is introduced via reaction with sesamol (1,3-benzodioxol-5-ol) under basic conditions:
- Step 1 : Squaric acid dichloride is prepared by treating squaric acid with thionyl chloride (SOCl$$_2$$) at reflux.
- Step 2 : Sesamol reacts with one chloride of C$$4$$O$$2$$Cl$$_2$$ in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 60–80°C for 6–8 hours, yielding 3-(2H-1,3-benzodioxol-5-yl)-4-chlorocyclobut-3-ene-1,2-dione.
- Step 3 : Hydrolysis of the remaining chloride is achieved using dilute sulfuric acid (H$$2$$SO$$4$$) at 80°C, replacing chlorine with a hydroxyl group.
Table 1: Optimization of Substitution Conditions
| Parameter | Optimal Range | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 60–80°C | 65–72 | |
| Base | NaH (2.2 equiv) | 70 | |
| Solvent | THF | 68 | |
| Hydrolysis Acid | 10% H$$2$$SO$$4$$ | 85 |
Cyclization of Benzodioxole-Containing Diketones
Diketone Precursor Synthesis
A diketone intermediate, 1-(1,3-benzodioxol-5-yl)-3-hydroxypropane-1,3-dione, is synthesized via Friedel-Crafts acylation:
- Step 1 : Sesamol reacts with acetyl chloride in the presence of boron trifluoride diethyl etherate (BF$$3$$·OEt$$2$$) at 0–5°C, forming 1-(6-hydroxybenzo[d]dioxol-5-yl)ethanone.
- Step 2 : The ketone is oxidized to a diketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) at 0°C, achieving 85% conversion.
Cyclobutene Ring Formation
The diketone undergoes cyclization via a [2+2] photocycloaddition or Lewis acid-mediated process:
- Photocycloaddition : Irradiation at 254 nm in acetonitrile for 24 hours induces ring closure, though yields are low (25–30%) due to side reactions.
- BF$$3$$-Mediated Cyclization : Treating the diketone with BF$$3$$·OEt$$_2$$ in dichloromethane at −20°C selectively forms the cyclobutene ring (55% yield).
Table 2: Cyclization Efficiency Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Photocycloaddition | UV, 24 h | 28 | 90 |
| BF$$_3$$ Catalysis | −20°C, 6 h | 55 | 95 |
Coupling of Squaric Acid Derivatives with Benzodioxole Grignard Reagents
Grignard Reagent Preparation
A benzodioxol-5-ylmagnesium bromide is prepared by reacting 5-bromo-1,3-benzodioxole with magnesium turnings in dry diethyl ether under argon.
Reaction with Squaric Acid Diethyl Ester
- Step 1 : Squaric acid diethyl ester (C$$4$$O$$2$$(OEt)$$_2$$) is treated with the Grignard reagent at −78°C, substituting one ethoxy group with the benzodioxole moiety.
- Step 2 : Hydrolysis with 1M HCl replaces the remaining ethoxy group with a hydroxyl, yielding the target compound (60% overall yield).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Substitution | 70 | High | Moderate |
| Cyclization | 55 | Moderate | Low |
| Grignard Coupling | 60 | Low | High |
- Nucleophilic Substitution is preferred for industrial-scale synthesis due to straightforward purification and reagent availability.
- Cyclization offers higher purity but requires specialized equipment for low-temperature conditions.
- Grignard Coupling is limited by moisture sensitivity and cost of benzodioxole halides.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The compound’s two carbonyl groups (positions 1 and 2) and electron-deficient cyclobutene ring make it highly susceptible to nucleophilic attack. Key reactions include:
| Nucleophile | Reaction Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Amines (e.g., NH₃) | Room temperature, polar aprotic solvent (e.g., DMF) | Formation of β-ketoamide derivatives at C-1 and C-2 positions | Amines attack the electrophilic carbonyl carbons, leading to ring-opening intermediates stabilized by resonance. |
| Grignard Reagents | Anhydrous THF, -78°C to 0°C | Cyclobutane ring expansion via conjugate addition, yielding bicyclic alcohols | Magnesium coordination directs regioselectivity toward the less sterically hindered carbonyl. |
| Thiols (e.g., RSH) | Acidic or neutral conditions | Thioether adducts at C-3, with partial reduction of the cyclobutene ring | Sulfur’s soft nucleophilicity favors attack at the strained cyclobutene double bond. |
Oxidation and Reduction
The hydroxyl group at position 4 and the conjugated enedione system participate in redox transformations:
Oxidation
-
Hydroxyl Group → Ketone : Treating the compound with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming 3-(2H-1,3-benzodioxol-5-yl)cyclobut-3-ene-1,2,4-trione.
-
Cyclobutene Ring : Strong oxidants (e.g., KMnO₄) cleave the cyclobutene ring, generating benzodioxole-substituted maleic acid derivatives.
Reduction
-
Catalytic Hydrogenation : Under H₂/Pd-C, the enedione system undergoes partial reduction, yielding dihydroxycyclobutane derivatives.
-
NaBH₄ : Selective reduction of the carbonyl groups produces diols, though competing ring-opening reactions occur under basic conditions.
Cycloaddition and Ring-Opening Reactions
The strained cyclobutene ring participates in [2+2] and [4+2] cycloadditions:
| Reaction Type | Conditions | Outcome | Key Observations |
|---|---|---|---|
| [2+2] Cycloaddition | UV light, alkenes (e.g., ethylene) | Formation of bicyclo[4.2.0]octane derivatives | Reaction efficiency depends on the electron density of the dienophile. |
| Diels-Alder | Thermal activation, dienes (e.g., 1,3-butadiene) | Six-membered adducts with retained benzodioxole substituents | Endo selectivity dominates due to secondary orbital interactions. |
Acid/Base-Mediated Rearrangements
The compound undergoes structural rearrangements under acidic or basic conditions:
-
Acidic Conditions : Protonation of the carbonyl oxygen triggers cyclobutene ring contraction, yielding benzodioxole-fused furanones.
-
Basic Conditions : Deprotonation of the hydroxyl group initiates retro-aldol cleavage, producing benzodioxole carboxylic acids and CO₂.
Comparative Reactivity with Structural Analogues
The table below highlights how substituents influence reactivity in related compounds:
Analytical Characterization of Reaction Products
LC-MS/MS parameters optimized for detecting reaction intermediates and products include:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Parent Compound | 218.16 [M-H]⁻ | 41.2, 96.9 | -24 |
| Oxidized Derivative | 216.14 [M-H]⁻ | 39.8, 94.7 | -28 |
| Diels-Alder Adduct | 314.22 [M+H]⁺ | 196.3, 228.1 | 45 |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione possesses notable antimicrobial properties against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects against different bacterial strains:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential application in developing new antimicrobial agents .
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis.
Research Findings: Neuroprotection
In vitro experiments revealed that treatment with the compound resulted in:
- Reduced cell death by approximately 40% compared to untreated controls.
- Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.
This suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
Given its diverse biological activities, the compound holds promise for various therapeutic applications:
- Antimicrobial therapies for resistant bacterial strains.
- Neuroprotective agents for conditions like Alzheimer's disease or Parkinson's disease.
- Potential anti-inflammatory drugs targeting specific inflammatory pathways.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione to structurally related benzodioxol derivatives, focusing on functional groups, molecular properties, and applications.
Table 1: Structural and Functional Comparisons
*Calculated molecular weight based on formula C10H6O5.
Key Findings
Functional Group Influence: The hydroxyl and dione groups in the target compound enhance polarity compared to amine-containing analogs like 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine. This may reduce volatility, making it suitable for stabilizing fragrance formulations .
Similar benzodioxol derivatives, such as those with amine groups, may exhibit distinct toxicological profiles due to metabolic pathways involving nitrogen .
Structural Complexity :
- The cyclobutene-dione core is rare in natural products, whereas benzodioxol motifs are common in alkaloids and synthetic intermediates. This uniqueness may explain its niche use in industrial fragrances rather than pharmaceuticals .
Biological Activity
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione, often referred to as a benzodioxole derivative, is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique cyclobutene structure that is substituted with a benzodioxole moiety. This structural configuration is believed to contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. A study demonstrated that the compound reduced lipid peroxidation in cellular models by up to 60% compared to control groups .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HT-29 (Colon) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been reported to exhibit anti-inflammatory effects. In animal models, administration of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
A notable case study involved the use of this compound in a murine model of arthritis. Treatment with varying doses resulted in a dose-dependent decrease in joint swelling and pain scores compared to untreated controls. Histological analysis confirmed reduced inflammatory cell infiltration in treated joints .
The biological activity of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione can be attributed to several mechanisms:
- Antioxidant Defense : By enhancing endogenous antioxidant enzyme activity.
- Cell Cycle Regulation : Modulating key proteins involved in cell cycle progression.
- Cytokine Modulation : Reducing the secretion of inflammatory mediators.
Q & A
Q. What are the most reliable synthetic routes for 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione, and how can purity be optimized?
Methodological Answer:
- Synthesis Strategy : Utilize conjugated system reactivity, as seen in structurally related benzodioxol derivatives (e.g., (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid) . Cyclobutene-dione cores can be synthesized via [2+2] cycloaddition or oxidative coupling of substituted enol ethers.
- Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from methanol or ethanol, as demonstrated for coumarin derivatives with benzodioxol substituents . Validate purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (EI-MS for molecular ion confirmation).
Q. How should structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Assays : Follow protocols for marine-derived benzodioxol analogs, using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution tests (MIC determination) .
- Cytotoxicity Screening : Use MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s anti-inflammatory activity?
Methodological Answer:
- Molecular Targets : Perform molecular docking (AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or NF-κB, comparing results to known inhibitors like celecoxib .
- In Vitro Validation : Use LPS-induced RAW264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA. Include a dose-response curve (1–100 µM) and Western blotting for COX-2 protein expression .
Q. How should researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
